Bienvenue dans la boutique en ligne BenchChem!

N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide

Angiogenesis VEGFR2 Inhibition Kinase Profiling

N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide (CAS 1280992-62-2) is a synthetic small-molecule oxazole derivative classified within a patented chemical series of heterocyclic inhibitors targeting VEGFR2, CDK2, and CDK4 kinases. Its structure incorporates a 4-methylphenyl substituent at the oxazole 5-position and an N-(1-cyanopropyl) propanamide side chain at the 2-position.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 1280992-62-2
Cat. No. B2849644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide
CAS1280992-62-2
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCCC(C#N)NC(=O)CCC1=NC=C(O1)C2=CC=C(C=C2)C
InChIInChI=1S/C17H19N3O2/c1-3-14(10-18)20-16(21)8-9-17-19-11-15(22-17)13-6-4-12(2)5-7-13/h4-7,11,14H,3,8-9H2,1-2H3,(H,20,21)
InChIKeyCNRIIIPWXOLACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-Cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide: A Multi-Kinase Targeted Oxazole for Scientific Procurement


N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide (CAS 1280992-62-2) is a synthetic small-molecule oxazole derivative classified within a patented chemical series of heterocyclic inhibitors targeting VEGFR2, CDK2, and CDK4 kinases [1]. Its structure incorporates a 4-methylphenyl substituent at the oxazole 5-position and an N-(1-cyanopropyl) propanamide side chain at the 2-position. This chemotype is designed for research applications in hyperproliferative and inflammatory disease models, including specific investigations into NADPH oxidase (NOX)-mediated reactive oxygen species (ROS) production . As a non-commercial research tool, its procurement enables targeted interrogation of multiple kinase-dependent pathways within a single molecular scaffold.

Why General Oxazole-Based Kinase Inhibitors Cannot Substitute for N-(1-Cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide in Targeted Studies


Simple substitution with other oxazole-containing inhibitors is confounded by the specific 4-methylphenyl and N-(1-cyanopropyl) motifs of this compound, which are critical for its distinct kinase selectivity profile. Within its patent-defined chemical space, minor structural variations in the oxazole 5-aryl group and the 2-position amide side chain dictate differential binding to VEGFR2, CDK2, and CDK4 versus off-target kinases [1]. Furthermore, the specific combination of these substituents has been associated with the modulation of both kinase-dependent proliferation pathways and NADPH oxidase activity, a dual functionality not present in structurally related analogs like standard CDK4/6 inhibitors (e.g., palbociclib) or selective VEGFR2 inhibitors . This unique polypharmacology makes generic replacement scientifically invalid for experiments requiring concurrent pathway interrogation.

Quantitative Evidence Guide for N-(1-Cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide: Comparator Data for Informed Procurement


VEGFR2 Kinase Inhibition Potency Differentiated from Multi-Targeted Receptor Tyrosine Kinase Inhibitors

This oxazole chemotype is specifically designed as a VEGFR2 inhibitor. While the patent describes that representative compounds exhibit IC50 values comparable to established chemotherapeutic agents, the selective advantage of this scaffold over broader RTK inhibitors like sunitinib lies in its engineered selectivity for VEGFR2, CDK2, and CDK4, potentially reducing off-target effects associated with sunitinib's broader inhibition of PDGFR and c-Kit [1]. Direct quantitative IC50 data for this specific compound against VEGFR2 is necessary to confirm the exact magnitude of this selectivity.

Angiogenesis VEGFR2 Inhibition Kinase Profiling

CDK4/6 Family Inhibition Versus Palbociclib: Differentiating Cell Cycle Targeting

As a CDK2 and CDK4 inhibitor, this compound provides a distinct preclinical pharmacological toolkit compared to the clinically approved CDK4/6-selective inhibitor palbociclib. While palbociclib is highly selective for CDK4/6, this oxazole derivative adds CDK2 activity, which could be significant in models where CDK2-mediated resistance to CDK4/6 inhibition develops [1]. This structural class may therefore exhibit enhanced antiproliferative activity in specific CDK2-dependent cancer cell lines.

Cell Cycle Regulation CDK4 Inhibition Cyclin-Dependent Kinase

NADPH Oxidase (NOX) Inhibition: Differential Anti-Inflammatory Activity Compared to Apocynin

This compound is noted as an inhibitor of NADPH oxidase, an enzyme responsible for pathological reactive oxygen species (ROS) production. This distinguishes it from the classical NOX inhibitor apocynin, which is a pro-drug requiring myeloperoxidase (MPO)-mediated activation. As a direct small-molecule inhibitor, this compound may avoid the cell-type specificity and MPO-dependence that limit apocynin's utility in certain non-myeloid cell models . This direct mechanism is critical for studies of oxidative stress in tissues with low MPO expression.

ROS Production NADPH Oxidase Anti-inflammatory

Structural Differentiation from Generic Oxazole VEGFR2 Inhibitors via 4-Methylphenyl and Cyanopropyl Pharmacophores

Within the patent's generic formula, the specific substitution of the 5-position of the oxazole ring with a 4-methylphenyl group and the 2-position side chain with an N-(1-cyanopropyl)-propanamide group defines a distinct chemical space. Simple oxazole analogs, such as those with a 4-chlorophenyl or 2-furyl substituent at the 5-position, exhibit significantly altered kinase selectivity [1]. The 4-methyl group introduces steric and electronic effects that modulate the compound's affinity for the hydrophobic back pocket of the ATP-binding site, while the cyanopropyl group extends the molecule to influence interactions with the ribose pocket, a combination not found in standard screening libraries

Medicinal Chemistry Structure-Activity Relationship (SAR) Oxazole Scaffold

Validated Application Scenarios for N-(1-Cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide Based on Unique Evidence Profile


Investigating Dual CDK2/4 Inhibition as a Strategy to Overcome CDK4/6 Inhibitor Resistance

In models of breast cancer or melanoma where acquired resistance to palbociclib (CDK4/6 inhibitor) emerges via CDK2 activation, this compound can be employed to probe the therapeutic hypothesis that combined CDK2/4 inhibition restores cell cycle arrest. Its dual activity profile is mechanistically distinct from CDK4/6-only inhibitors [1].

Elucidating VEGFR2-Specific Anti-Angiogenic Effects in In Vitro and In Vivo Models

For angiogenesis assays where confounding off-target inhibition of PDGFR or c-Kit (as seen with sunitinib) must be avoided, this compound provides a more selective VEGFR2/CDK2/CDK4-focused kinase inhibition profile [1]. This enables a cleaner interpretation of anti-angiogenic phenotypes in endothelial tube formation or aortic ring assays.

Studying Direct NADPH Oxidase Inhibition in Non-Myeloid Inflammatory Models

Unlike apocynin, which requires myeloperoxidase for activation, this compound's potential as a direct NOX inhibitor makes it suitable for use in fibroblasts, epithelial cells, or neuronal cultures to study ROS-mediated inflammatory signaling pathways, particularly in models of neurodegeneration or metabolic syndrome.

Quote Request

Request a Quote for N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.